Cas no 1805919-85-0 (4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide)

4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide
-
- Inchi: 1S/C8H8F5N3O3S/c9-7(10)5-6(19-8(11,12)13)3(2-14)1-4(16-5)20(15,17)18/h1,7H,2,14H2,(H2,15,17,18)
- InChI Key: YFHPDXHORKVGJT-UHFFFAOYSA-N
- SMILES: S(C1C=C(CN)C(=C(C(F)F)N=1)OC(F)(F)F)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 424
- XLogP3: 0.4
- Topological Polar Surface Area: 117
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029080318-1g |
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide |
1805919-85-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide Related Literature
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
Additional information on 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide
Recent Advances in the Study of 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide (CAS: 1805919-85-0)
In recent years, the compound 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide (CAS: 1805919-85-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique trifluoromethoxy and difluoromethyl substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
The synthesis of 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide involves a multi-step process that leverages advanced fluorination techniques and sulfonamide coupling reactions. Recent studies have optimized these synthetic pathways to improve yield and purity, making the compound more accessible for preclinical and clinical studies. Notably, the presence of the trifluoromethoxy group enhances the compound's metabolic stability, while the difluoromethyl group contributes to its binding affinity for target proteins.
From a biological perspective, this compound has demonstrated potent inhibitory activity against several key enzymes involved in inflammatory and oncogenic pathways. For instance, recent in vitro studies have shown that it effectively inhibits carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and cancer. Additionally, its interaction with GABA receptors suggests potential applications in neurological disorders, although further in vivo studies are required to validate these findings.
One of the most exciting developments is the compound's role in targeted drug delivery systems. Researchers have explored its incorporation into nanoparticle formulations to enhance bioavailability and reduce off-target effects. Preliminary data from animal models indicate that these formulations significantly improve therapeutic efficacy while minimizing toxicity, paving the way for future clinical trials.
Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic and pharmacodynamic profiles. Current research is focused on addressing these gaps through advanced analytical techniques such as LC-MS/MS and NMR spectroscopy. Moreover, computational modeling studies are being employed to predict its interactions with various biological targets, thereby guiding the design of next-generation derivatives.
In conclusion, 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide represents a promising candidate for therapeutic development, with its unique chemical structure and broad biological activity. Ongoing research aims to further refine its properties and explore its potential in treating a range of diseases. The findings summarized in this brief underscore the importance of continued investment in the study of this compound and its derivatives.
1805919-85-0 (4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-sulfonamide) Related Products
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 13769-43-2(potassium metavanadate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)




